![molecular formula C18H28N6O3 B2757271 7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923375-59-1](/img/structure/B2757271.png)
7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O3 and its molecular weight is 376.461. The purity is usually 95%.
BenchChem offers high-quality 7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to "7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione" involves detailed synthesis processes and structural analysis. For example, Kim et al. (1978) described the chemical synthesis of a new class of purine analogues containing a bridgehead nitrogen atom, highlighting their methodological advancements in creating these complex molecules (Kim et al., 1978). Similarly, Ueda et al. (1987) synthesized novel heterocycles, purino[7, 8-g]-6-azapteridines and [1, 2, 4] triazino[3, 2-f]purines, examining their biological activities and providing insights into the potential therapeutic applications of these compounds (Ueda et al., 1987).
Biological Activities and Potential Therapeutic Applications
The search for new therapeutic agents often leads to the exploration of novel chemical structures. Ashour et al. (2012) synthesized new triazino and triazolo[4,3-e]purine derivatives, evaluating their in vitro anticancer, anti-HIV, and antimicrobial activities. This study found that some compounds exhibited considerable activity against specific cancer cell lines and moderate anti-HIV activity, suggesting their potential as therapeutic agents (Ashour et al., 2012). In a similar vein, Chłoń-Rzepa et al. (2004) synthesized and tested derivatives of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for cardiovascular activities, highlighting the compound's potential in addressing cardiovascular conditions (Chłoń-Rzepa et al., 2004).
Pharmacological Implications
Further research into the pharmacological implications of these compounds is crucial for understanding their potential as drugs. For instance, the study of purine alkaloids from the South China Sea gorgonian Subergorgia suberosa by Qi et al. (2008) identified compounds with weak cytotoxicity toward human cancer cell lines, suggesting a nuanced approach to leveraging these compounds for therapeutic purposes (Qi et al., 2008).
properties
IUPAC Name |
1-(2-methoxyethyl)-3,4,9-trimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-11(2)7-8-22-16(25)14-15(21(5)18(22)26)19-17-23(9-10-27-6)20-12(3)13(4)24(14)17/h11,13H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOUFDHXWVMPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CCC(C)C)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16805378 |
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